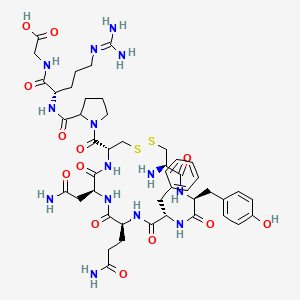

(Arg8)-Vasopressin (free acid) trifluoroacetate salt

Description

(Arg⁸)-Vasopressin (free acid) trifluoroacetate salt is a synthetic analog of vasopressin, a neurohypophysial hormone critical for regulating water retention and vascular tone. The compound features an arginine substitution at position 8 (Arg⁸) and is formulated as a trifluoroacetate (TFA) salt. This modification enhances its stability and solubility in aqueous and organic solvents, making it suitable for research applications . The trifluoroacetate counterion, derived from trifluoroacetic acid (TFA), contributes to the compound’s strong acidity (pKa ~0.5), which facilitates peptide synthesis and purification .

Key properties:

Properties

IUPAC Name |

2-[[2-[[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N14O13S2/c47-27-22-74-75-23-33(45(73)60-17-5-9-34(60)44(72)55-28(8-4-16-52-46(50)51)39(67)53-21-37(64)65)59-43(71)32(20-36(49)63)58-40(68)29(14-15-35(48)62)54-41(69)31(18-24-6-2-1-3-7-24)57-42(70)30(56-38(27)66)19-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-34,61H,4-5,8-9,14-23,47H2,(H2,48,62)(H2,49,63)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)(H,64,65)(H4,50,51,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXIQMVJHKNRPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N14O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1085.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25255-33-8 | |

| Record name | [Arg8, Gly-OH9]-Vasopressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Argipressin, gly(OH9)-, also known as 2-[[(2S)-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid, primarily targets the V1A, V1B, and V2 receptors. These receptors are found in various tissues throughout the body, including vascular smooth muscle, renal collecting ducts, and the pituitary gland.

Biochemical Pathways

Argipressin, gly(OH9)- affects several biochemical pathways. Its primary effect is on the water reabsorption pathway in the kidneys. By acting on V2 receptors in the renal collecting ducts, Argipressin, gly(OH9)- promotes the reabsorption of water, thereby regulating plasma osmolality. It also influences the hemodynamic modulation pathway by acting on V1A and V1B receptors, leading to vasoconstriction and increased blood pressure.

Pharmacokinetics

The pharmacokinetics of Argipressin, gly(OH9)- involve absorption, distribution, metabolism, and excretion (ADME). It is predominantly metabolized in the liver and kidneys by peptidases. The elimination half-life of Argipressin, gly(OH9)- is approximately 10-20 minutes, and about 65% of it is excreted unchanged. These properties impact the bioavailability of Argipressin, gly(OH9)- and its effectiveness in the body.

Biochemical Analysis

Biochemical Properties

Argipressin, gly(OH9)-, interacts with various enzymes and proteins. It is known to induce vasoconstriction through the activation of V1a receptors located on vascular smooth muscle cells. This interaction plays a significant role in the regulation of plasma osmolality by maintaining fluid homeostasis.

Cellular Effects

Argipressin, gly(OH9)-, has profound effects on various types of cells and cellular processes. It influences cell function by maintaining fluid homeostasis, which is crucial for the proper functioning of cells. It also has an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Argipressin, gly(OH9)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its interaction with V1a receptors on vascular smooth muscle cells, leading to vasoconstriction.

Temporal Effects in Laboratory Settings

It is known that the compound plays a significant role in maintaining fluid homeostasis, which is a continuous process.

Metabolic Pathways

Argipressin, gly(OH9)-, is involved in the arginine metabolic pathway. This pathway includes the arginase, Cit-NO cycle, and polyamine pathways. The compound interacts with various enzymes in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Argipressin, gly(OH9)-, is transported and distributed within cells and tissues. It is synthesized in the hypothalamus and then travels down the axon, terminating in the posterior pituitary, from where it is released into the circulation.

Biological Activity

(Arg8)-Vasopressin, also known as arginine vasopressin (AVP), is a nonapeptide hormone that plays a crucial role in regulating various physiological functions, including water retention, blood pressure regulation, and social behavior. The trifluoroacetate salt form enhances its stability and solubility, making it a subject of interest in pharmacological research.

(Arg8)-Vasopressin exerts its biological effects primarily through three receptor subtypes: V1a, V1b, and V2. Each receptor mediates distinct physiological responses:

- V1a Receptor : Primarily involved in vascular contraction and blood pressure regulation. Activation leads to an increase in intracellular calcium levels ([Ca2+]i), which is critical for smooth muscle contraction .

- V1b Receptor : Plays a role in stress response and may influence the release of adrenocorticotropic hormone (ACTH).

- V2 Receptor : Involved in water reabsorption in the kidneys by regulating aquaporin channels.

Biological Activity and Pharmacological Studies

Research has demonstrated that (Arg8)-Vasopressin exhibits significant biological activity through its interaction with these receptors. Key findings include:

- Calcium Mobilization : Studies have shown that (Arg8)-Vasopressin induces a dose-dependent increase in intracellular calcium concentrations in rat hippocampal neurons, highlighting its role in neurotransmission and neuronal excitability .

- Receptor Binding Affinity : The binding affinity of (Arg8)-Vasopressin for the V1a receptor is notably high, with competitive antagonists showing substantial selectivity. For example, the antagonist [D-Arg8]-inotocin displayed a pA2 value of 7.8, indicating a functional affinity of approximately 16 nM at the V1a receptor .

Stability and Metabolism

The trifluoroacetate salt form of (Arg8)-Vasopressin demonstrates enhanced stability compared to its native form. In vitro studies indicate that while native vasopressin has a half-life of about 1 hour in human serum, the modified form shows significantly improved stability due to structural modifications that inhibit enzymatic degradation .

Case Studies

- Hypertensive Response : In animal models, administration of (Arg8)-Vasopressin resulted in increased blood pressure through V1a receptor activation. Mice lacking the V1a receptor exhibited hypotension and impaired vasopressor responses, underscoring the importance of this pathway in cardiovascular regulation .

- Osmoregulation : High dietary salt intake has been shown to amplify the osmoresponsiveness of magnocellular neurons producing vasopressin, leading to increased secretion of the hormone and subsequent effects on blood pressure and fluid balance .

Data Table: Biological Activity Overview

| Parameter | (Arg8)-Vasopressin | Notes |

|---|---|---|

| Receptor Binding Affinity | High | Competitive antagonist pA2 = 7.8 |

| Calcium Mobilization | Dose-dependent | Significant increase in [Ca2+]i observed |

| Half-life in Human Serum | ~1 hour | Native form; modified form shows increased stability |

| Physiological Effects | Blood pressure regulation | Increases vascular contraction via V1a receptor |

Scientific Research Applications

Vasopressin Receptor Interactions

(Arg8)-Vasopressin primarily interacts with three receptor subtypes: V1a, V1b, and V2. Each receptor subtype mediates different physiological responses:

- V1a Receptors : These receptors are involved in vasoconstriction and blood pressure regulation. Studies have shown that (Arg8)-vasopressin acts as a competitive antagonist at V1a receptors, providing insights into receptor functionality and selectivity .

- V2 Receptors : These receptors play a crucial role in regulating water reabsorption in the kidneys. Activation of V2 receptors leads to increased aquaporin-2 expression, enhancing water permeability in renal collecting ducts .

- V1b Receptors : While less understood, these receptors are implicated in stress-related responses and may influence pituitary function.

Stability and Metabolic Properties

The trifluoroacetate salt form of (Arg8)-vasopressin exhibits enhanced stability compared to its natural counterparts. Research indicates that this modification significantly improves resistance to enzymatic degradation, particularly by trypsin, thus prolonging its biological activity . The half-life of (Arg8)-vasopressin in human serum has been shown to exceed that of native vasopressin, making it a promising candidate for therapeutic applications.

Cardiovascular Effects

(Arg8)-Vasopressin has been studied for its potential use in treating vasodilatory shock states. Unlike traditional vasoconstrictors, it also exhibits vasodilatory properties through the activation of V2 receptors and nitric oxide pathways . This dual action makes it a valuable agent in managing conditions such as septic shock.

Neuroscience Research

In the field of neuroscience, (Arg8)-vasopressin is recognized for its role as a neurotransmitter. It influences various behaviors and physiological processes, including social bonding and stress response. Studies have demonstrated that (Arg8)-vasopressin can modulate synaptic responses in the brain by acting on specific receptor subtypes . Its application extends to understanding neuropsychiatric disorders where vasopressin signaling may be disrupted.

Addiction Studies

Recent research has highlighted the potential of (Arg8)-vasopressin analogs in addiction treatment. For instance, desglycinamide-(Arg8)-vasopressin has been shown to reduce self-administration behaviors for substances like heroin and cocaine . This suggests that vasopressin signaling may play a role in addictive behaviors and could be targeted for therapeutic interventions.

Case Study 1: Vasopressin in Shock Management

A clinical study investigated the efficacy of (Arg8)-vasopressin in patients experiencing septic shock. The results indicated significant improvements in mean arterial pressure without adverse effects on heart rate or cardiac output. This supports the use of (Arg8)-vasopressin as a first-line treatment for managing severe hypotension .

Case Study 2: Neurotransmitter Role

In an experimental model using Balb/c mice, researchers examined the effects of (Arg8)-vasopressin on inhibitory postsynaptic currents (IPSCs) within olfactory bulb circuits. The findings revealed that AVP significantly reduced IPSCs via V1a receptor activation, highlighting its role in modulating synaptic transmission .

Comparison with Similar Compounds

Salt Form Comparisons

(Arg⁸)-Vasopressin Acetate Salt

- Counterion : Acetate (CH₃COO⁻)

- Acidity : Weaker acid (pKa ~4.76) compared to TFA, leading to slower dissociation in solution .

- Applications : Widely used as a control in biochemical studies due to its compatibility with physiological buffers .

- Safety : Classified under industrial and scientific research uses, with standard handling protocols .

(Arg⁸)-Vasopressin Trifluoroacetate Salt

- Counterion : Trifluoroacetate (CF₃COO⁻)

- Acidity : High acidity (pKa ~0.5) enhances solubility in polar solvents but may require neutralization for biological assays .

- Applications : Preferred in peptide synthesis for efficient deprotection of t-Boc groups .

- Cost : Higher cost (e.g., Bachem AG lists similar TFA salts at ~€786/mg) due to purification complexity .

Table 1: Salt Form Comparison

Structural Analogs with Modified Activity

(d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin Trifluoroacetate Salt

- Modifications : Substitutions at positions 1 and 2 enhance V1 receptor antagonism.

- Molecular Weight : 1,151.36 g/mol .

- Activity : Selective V1 receptor antagonist (IC₅₀ ~1 nM), used to study vasopressin signaling pathways .

Desmopressin Acetate

- Modifications : Deamination at position 1 and D-Arg substitution at position 6.

- Activity : V2 receptor agonist with prolonged antidiuretic effects; used clinically for diabetes insipidus .

Table 2: Structural and Functional Comparisons

Pharmacological and Stability Considerations

- Trifluoroacetate vs. Acetate salts are more stable in neutral buffers .

- Biological Half-Life : Structural analogs like Desmopressin acetate exhibit extended half-lives due to reduced enzymatic degradation, whereas TFA salts are often used for acute studies .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) and Side-Chain Protection

The preparation of (Arg8)-Vasopressin trifluoroacetate salt typically begins with solid-phase peptide synthesis (SPPS), a method that allows stepwise assembly of the peptide chain on a resin support.

Side-chain protection: Key amino acids with reactive side chains are protected to prevent undesired reactions during synthesis. For example, arginine is protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), asparagine and glutamine with trityl (Trt), cysteine with trityl (Trt), and tyrosine with tert-butyl (tBu) groups.

Cleavage from resin: After chain assembly, the peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA) combined with scavengers such as phenol, thioanisole, dichloromethane (DCM), water, and triisopropylsilane (TIPS). Typical volume ratios are 80% TFA, 5% phenol, 3.33% thioanisole, 3.33% DCM, 3.33% water, and 5% TIPS. The cleavage is performed at room temperature for about 2 hours.

Work-up: The cleavage mixture is filtered, and the resin is washed with TFA and DCM. The peptide is precipitated by adding methyl tert-butyl ether (MTBE) in about 10 volumes to the filtrate, facilitating peptide isolation.

Cyclization and Oxidation

The peptide contains cysteine residues that form disulfide bridges critical for biological activity. Oxidative cyclization is achieved by controlled oxidation, for example, using iodine in methanol with acetic acid, which converts the peptide thiol to the disulfide form. The reaction is monitored until a persistent yellow color indicates completion.

Alternative methods include cyclization via thioether bridges, replacing the disulfide bond, which can be introduced biologically by modifying the peptide sequence and enzymatic processing. This approach enhances peptide stability and has been demonstrated by fusion peptide expression and enzymatic cleavage techniques.

Purification

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC): The crude peptide is purified using preparative C18 columns (e.g., 50 x 250 mm, 300 Å pore size). The mobile phases typically consist of aqueous acetic acid (0.05%) or trifluoroacetic acid (TFA) as buffer A and methanol or acetonitrile with 0.05% acetic acid or TFA as buffer B. Gradient elution separates the peptide from impurities.

Lyophilization: After purification, methanol is evaporated, and the aqueous peptide solution is lyophilized to yield the pure peptide as a white solid.

Analytical characterization: Purity and identity are confirmed by reverse-phase HPLC and mass spectrometry (MS), including MALDI-TOF and LC-MS/MS analyses.

Formation of Trifluoroacetate Salt

The trifluoroacetate salt form is generated during the TFA cleavage step, where trifluoroacetic acid acts both as a cleavage reagent and counterion provider. The peptide isolated after cleavage and purification is thus in the trifluoroacetate salt form, which enhances solubility and stability.

Alternative salt forms such as acetate, hydrochloride, or hydrobromide salts are also possible but trifluoroacetate salts are commonly used in peptide synthesis due to the cleavage conditions.

Summary of Preparation Steps

| Step No. | Process | Description |

|---|---|---|

| 1 | Solid-phase peptide synthesis | Assembly of peptide chain on resin with side-chain protected amino acids |

| 2 | Cleavage from resin | Treatment with TFA-based cleavage cocktail to release peptide and form trifluoroacetate salt |

| 3 | Precipitation | Addition of methyl tert-butyl ether to precipitate crude peptide |

| 4 | Cyclization | Oxidative formation of disulfide bridge or enzymatic introduction of thioether bridge |

| 5 | Purification | Preparative RP-HPLC using C18 column with acetic acid/TFA buffers and organic solvents |

| 6 | Lyophilization | Removal of solvents to obtain pure peptide as white solid |

| 7 | Characterization | RP-HPLC and MS to confirm purity and identity |

Research Findings and Innovations

Recent research has explored biosynthetic methods to introduce thioether bridges in vasopressin analogs, replacing the natural disulfide bond to improve peptide stability. This involves genetic engineering of fusion peptides with nisin leader sequences, enzymatic modification, and specific cleavage strategies to yield the modified vasopressin.

Analytical studies using MALDI-TOF and LC-MS/MS confirmed partial dehydration and thioether ring formation, which are crucial for the biological activity and stability of the peptide.

The use of protective groups and optimized cleavage cocktails ensures high yield and purity of the peptide, with efficient removal of side-chain protecting groups and minimal side reactions.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.